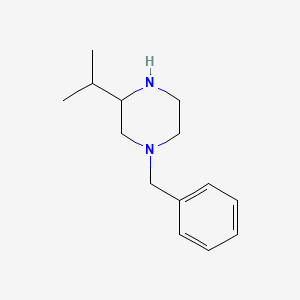

1-Benzyl-3-isopropylpiperazine

Vue d'ensemble

Description

1-Benzyl-3-isopropylpiperazine is a chemical compound with the molecular formula C14H22N2. It belongs to the class of piperazine derivatives, which are known for their diverse applications in medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a benzyl group and an isopropyl group attached to a piperazine ring, making it a unique structure among piperazine derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-isopropylpiperazine can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with 3-isopropylpiperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of lithium aluminum hydride in tetrahydrofuran as a reducing agent to facilitate the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The use of microwave reactors and flow reactors has been explored to enhance the efficiency and yield of the synthesis process .

Analyse Des Réactions Chimiques

Key Steps:

-

Ugi-4CR Reaction :

-

Reactants: N-Boc-protected amino acid, aldehyde, amine, and isocyanide.

-

Solvent: Methanol, room temperature, 6 hours.

-

Outcome: Forms a peptoid intermediate.

-

-

Boc Deprotection and Lactamization :

-

Conditions: Glacial acetic acid, 160°C for 2 hours.

-

Outcome: Cyclization to form a diketopiperazine intermediate.

-

-

Reduction with LiAlH4 :

-

Conditions: THF, 0°C to room temperature.

-

Outcome: Reduction of the diketopiperazine to yield the final piperazine product.

-

Table 1: NMR Data for (S)-1-Benzyl-3-isopropylpiperazine

| Nucleus | Chemical Shifts (δ, ppm) |

|---|---|

| ¹H NMR | 0.78 (d, J = 6.8 Hz, 3H), 0.82 (d, J = 6.8 Hz, 3H), 1.14–1.52 (m, 2H), 2.31–3.45 (m, 8H), 7.08–7.25 (m, 5H). |

| ¹³C NMR | 19.0, 19.2, 31.4, 45.9, 53.7, 57.7, 60.8, 63.6, 126.9, 128.1, 129.1, 138.1. |

Optical Rotation : (c = 0.5, CHCl₃) .

Reactivity and Functionalization

-

Debenzylation :

-

N-Alkylation/Acylation :

-

Stereochemical Integrity :

Table 2: Selected Piperazine Derivatives and Yields

| Compound | R-Group | Yield (%) | Optical Rotation |

|---|---|---|---|

| 2a (methyl) | Methyl | 84 | -25.5° |

| 2b (isopropyl) | Isopropyl | 87 | +32.2° |

| 2c (isobutyl) | Isobutyl | 88 | +28.8° |

Applications De Recherche Scientifique

1-Benzyl-3-isopropylpiperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

Mécanisme D'action

The mechanism of action of 1-Benzyl-3-isopropylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of serotonin and dopamine receptors .

Comparaison Avec Des Composés Similaires

1-Benzyl-3-isopropylpiperazine can be compared with other similar compounds, such as:

1-Benzylpiperazine (BZP): BZP is a central nervous system stimulant with similar structural features but lacks the isopropyl group.

1-(3-Chlorophenyl)piperazine (mCPP): mCPP is another piperazine derivative with a chlorophenyl group instead of a benzyl group.

1-(3-Trifluoromethyl-phenyl)piperazine (TFMPP): TFMPP is often used in combination with BZP and has a trifluoromethyl group attached to the piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Activité Biologique

1-Benzyl-3-isopropylpiperazine (BIP) is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structural properties, which include a benzyl group and an isopropyl substituent on the piperazine ring. This article explores the biological activity of BIP, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₂N₂

- Molecular Weight : Approximately 218.34 g/mol

- Physical State : Solid at room temperature

The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

The biological activity of BIP is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies suggest that BIP may act as a serotonergic agonist , influencing mood and anxiety levels. The compound's mechanism involves binding to specific receptors in the central nervous system (CNS), modulating neurotransmitter release and receptor activation.

1. Central Nervous System Effects

BIP has been studied for its anxiolytic properties, with evidence suggesting that it may reduce anxiety-like behaviors in animal models. Its structural similarity to known psychoactive compounds indicates potential efficacy in treating anxiety and depression.

2. Anticonvulsant Activity

Research indicates that BIP exhibits anticonvulsant properties. In tests involving maximal electroshock (MES)-induced seizures in mice, BIP showed significant protective effects, suggesting its potential as an anticonvulsant agent. The effective dose (ED50) for seizure protection was found to be comparable to standard anticonvulsants like phenobarbital .

3. Antimicrobial Properties

BIP has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of BIP, it is useful to compare it with other piperazine derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Benzylpiperazine | Benzyl group on piperazine | Lacks isopropyl substitution |

| 1-(3-Trifluoromethylphenyl)piperazine | Trifluoromethyl group instead of isopropyl | Known for different receptor interactions |

| 1-(4-Methoxyphenyl)piperazine | Methoxy group at para position | Exhibits distinct pharmacological properties |

| 1-(3-Chlorophenyl)piperazine | Chlorine substituent | Used in antidepressant formulations |

This table highlights how the specific substitution pattern of BIP may confer distinct biological activities compared to other derivatives.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of BIP:

- Study on Anticonvulsant Activity : In a study assessing various piperazine derivatives, BIP was found to have significant anticonvulsant effects with an ED50 value comparable to established drugs .

- Anxiolytic Effects : Animal studies indicated that BIP administration resulted in reduced anxiety-like behaviors, supporting its potential as a therapeutic agent for anxiety disorders.

- Antimicrobial Testing : In vitro assays demonstrated that BIP exhibited antimicrobial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its utility in treating infections.

Propriétés

IUPAC Name |

1-benzyl-3-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12(2)14-11-16(9-8-15-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOGZEGDXGTDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624202 | |

| Record name | 1-Benzyl-3-(propan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851014-13-6 | |

| Record name | 1-Benzyl-3-(propan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.